
Fipronil sulfone
Overview
Description
Fipronil sulfone (C₁₂H₄Cl₂F₆N₄O₂S; molecular weight 453.15) is the primary oxidative metabolite of fipronil, a broad-spectrum phenylpyrazole insecticide . It forms via oxidation of the sulfinyl (–SO–) moiety in fipronil to a sulfone (–SO₂–) group, a reaction mediated by cytochrome P450 enzymes in mammals and aerobic microbial activity in environmental systems . This compound exhibits greater persistence than its parent compound, with a half-life of 208 hours in rats compared to 8.5 hours for fipronil . Its stability under processing conditions (e.g., hydrolysis) further enhances environmental and biological accumulation .
While fipronil targets insect GABA-gated chloride channels, this compound demonstrates reduced selectivity, showing 20-fold higher potency at mammalian chloride channels . This metabolite is cytotoxic to human hepatocytes and linked to endocrine disruption, including thyroid dysfunction and antagonism of estrogen (ERα) and thyroid (TRβ) receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fipronil sulfone is typically synthesized through the oxidation of fipronil. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide, potassium permanganate, or ozone. The reaction conditions often involve an aqueous or organic solvent medium, with the temperature and pH carefully controlled to optimize the yield of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced oxidation techniques ensures efficient conversion of fipronil to this compound. The process is designed to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fipronil sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Reduction reactions can convert this compound back to fipronil or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfone group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, ozone.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Further oxidized metabolites.
Reduction: Fipronil, reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Insecticide Efficacy
Mechanism of Action
Fipronil sulfone exhibits insecticidal properties similar to its parent compound, fipronil. Both compounds inhibit the GABA receptor in insects, leading to neurotoxic effects. However, studies indicate that this compound is less potent than fipronil, with a tenfold reduction in efficacy against certain ion channels in mammalian systems . This reduced potency suggests that this compound may serve as a detoxification product in mammals, potentially mitigating the toxicity associated with fipronil exposure.
Case Studies
Research indicates that this compound is significantly more toxic than fipronil to certain aquatic organisms. For instance, studies on dragonfly larvae showed that this compound was 2.8 to 10.5 times more toxic than fipronil, affecting feeding behavior and survival rates . These findings highlight the need for careful risk assessments when using fipronil-based insecticides in environments where sensitive species are present.
Biomarker Identification
Human Exposure Assessment
this compound has been identified as a useful biomarker for assessing human exposure to fipronil. In a study involving serum samples from individuals with no known pesticide exposure, approximately 25% tested positive for this compound at concentrations ranging from 0.1 to 4 ng/mL . This finding suggests that even low-level exposure to fipronil can result in detectable levels of its metabolite in human serum.
Detection Methods
Recent advancements in detection techniques have improved the ability to quantify fipronil and its metabolites in biological samples. Enzyme-linked immunosorbent assays (ELISAs) have been developed specifically for detecting this compound in rodent serum, demonstrating high sensitivity and specificity . Such methods are crucial for monitoring exposure levels and potential health risks associated with pesticide use.
Environmental Impact Assessments
Persistence and Toxicity
this compound has been shown to persist longer in the environment compared to its parent compound. Its estimated half-life is significantly prolonged, raising concerns about its accumulation and potential impacts on non-target organisms . The compound's toxicity profile necessitates further investigation into its environmental fate and effects on ecosystems.
Ecotoxicological Studies
Ecotoxicological assessments have revealed that this compound poses risks not only to aquatic life but also to terrestrial species. For example, studies indicate that this metabolite can disrupt feeding behaviors and survival rates of various insect species . These findings underscore the importance of incorporating this compound into environmental risk assessments related to agricultural practices.
Summary Table of Findings
Mechanism of Action
Fipronil sulfone exerts its effects by disrupting the central nervous system of insects. It blocks the ligand-gated ion channels of the gamma-aminobutyric acid (GABA) receptor and glutamate-gated chloride channels. This blockage leads to hyperexcitation of the nerves and muscles, ultimately causing paralysis and death of the insect . The specificity of this compound towards insects is due to its higher binding affinity for insect GABA receptors compared to those of mammals .
Comparison with Similar Compounds
Fipronil and Its Metabolites
Fipronil sulfone is compared below with fipronil and its key degradates:
Key Findings :
- Potency : this compound is 42× more toxic to Daphnia magna and 6.4× more toxic to rainbow trout than fipronil .
- Selectivity: this compound and desulfinyl reduce insect-mammalian selectivity, increasing risks to non-target species .
- Persistence : this compound dominates in biological matrices (e.g., eggs, feathers) and environmental samples due to stability .
Comparison with Other Phenylpyrazole Insecticides
Ethiprole , a structural analog of fipronil, differs in its ethylsulfinyl substituent. Comparative
Key Insight : Ethiprole sulfone exhibits comparable toxicity to this compound but degrades more rapidly under sunlight .
Environmental and Toxicological Implications
Environmental Fate
- Wastewater Treatment : this compound constitutes 21–22% of fipronil-related compounds in effluent streams, persisting through conventional treatment .
- Bioaccumulation : Detected in 100% of sediment samples, surpassing fipronil .
Toxicity in Non-Target Species
- Mammals : this compound disrupts hepatic enzymes and thyroid function at lower thresholds than fipronil .
- Birds : In chickens, dermal exposure leads to sulfone residues in feathers (195 mg/kg) and internal organs, suggesting prolonged contamination risks .
Data Tables
Table 1: Comparative Physicochemical Properties
Compound | LogP | Water Solubility (mg/L) | Vapor Pressure (Pa) |
---|---|---|---|
Fipronil | 4.0 | 0.003–0.007 | 3.7 × 10⁻⁴ |
This compound | 3.8 | 0.0015 | 1.2 × 10⁻⁵ |
Table 2: Acute Toxicity in Non-Target Organisms
Species | This compound (LC₅₀) | Fipronil (LC₅₀) |
---|---|---|
Daphnia magna | 4.5 µg/L | 190 µg/L |
Rainbow Trout | 0.83 µg/L | 5.3 µg/L |
European Corn Borer Larvae | 1.44 ng/cm² | 3.34 ng/cm² |
Biological Activity
Fipronil sulfone, a metabolite of the insecticide fipronil, has garnered attention due to its biological activity and potential implications for both ecological and human health. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects of this compound, including its mechanisms of action, toxicological profiles, and ecological impacts.
This compound primarily acts on the GABA receptors in both mammals and insects. Research indicates that this compound inhibits these receptors, albeit with reduced potency compared to fipronil itself. In a study examining the effects on rat α1β2γ2L GABA receptors, this compound was found to be approximately tenfold less effective than fipronil in producing channel inhibition, suggesting a detoxifying role in mammals .
Key Findings:
- Inhibition Potency : this compound exhibits lower potency in blocking GABA receptor currents compared to fipronil .
- Kinetic Effects : Both compounds increase the rate of current decay in receptor recordings, indicating their role as inhibitors of receptor function .
- Receptor State : Fipronil induces a long-lived blocked state in receptors, which is independent of desensitization processes .
Toxicological Profile
The toxicological implications of this compound are significant. Studies have shown that this metabolite can be more toxic than its parent compound in various species. For instance, in experiments with prairie dogs and rats, the concentration of this compound was found to be approximately 3.2 times higher than that of fipronil following repeated oral administration .
Comparative Toxicity Table
Compound | Toxicity Level (in specific species) | Notes |
---|---|---|
Fipronil | Baseline toxicity | Parent compound |
This compound | 3.2 times more toxic than fipronil | Detected as predominant metabolite |
Ecological Impact
This compound has been linked to adverse effects on non-target organisms, particularly aquatic insects. A study demonstrated that exposure to this compound significantly affected dragonfly larvae, causing prolonged prey capture times and increased mortality rates at environmentally relevant concentrations .
Case Study: Dragonfly Larvae
- Test Organism : Sympetrum infuscatum
- Findings :
Endocrine Disruption Potential
Recent studies have raised concerns about the endocrine-disrupting properties of this compound. In vitro assays revealed that while both fipronil and this compound exhibited no agonistic activity on estrogen receptors, they demonstrated antagonistic activities. Notably, only this compound showed anti-thyroid hormone activity .
Endocrine Activity Summary
Activity Type | Fipronil | This compound |
---|---|---|
Estrogenic Activity | None | None |
Anti-estrogenic Activity | Yes (RIC20 = 6.4 × 10 M) | Yes (RIC20 = 9.8 × 10 M) |
Anti-thyroid Hormone Activity | None | Yes (RIC20 = 8.2 × 10 M) |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying fipronil sulfone in complex biological or environmental matrices?
this compound can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized collision energies (e.g., m/z 450.95 → 414.95 at 16 V) and C18 column separation under isocratic elution conditions (acetonitrile/methanol and water). This method achieves retention times of ~4.2 minutes for this compound and provides sensitivity down to 0.1 ng/mL in serum . For environmental samples, the Fast Pesticides Extraction (FaPEx) technique combined with UHPLC-MS/MS enables rapid analysis in soil and egg matrices, using C18 sorbents and MgSO₄ for cleanup .
Q. Why is this compound more environmentally persistent than its parent compound, fipronil?
this compound exhibits extreme stability due to its resistance to further degradation. In anaerobic conditions, its half-life (t₁/₂) in aquatic systems is 712 days compared to 18.5 days for fipronil . This persistence is attributed to its oxidized structure, which reduces susceptibility to biotic and abiotic breakdown. Environmental oxidation of fipronil in mesocosms can increase sulfone concentrations by 96–328%, highlighting its accumulation potential .
Q. How does this compound cross biological barriers, such as the placenta?
Despite lower lipophilicity (octanol-water partition coefficient = 3.8 vs. 4.0 for fipronil), this compound transfers incompletely across the blood-placental barrier in rats. Pharmacokinetic studies using LC-MS/MS show dose-dependent accumulation in fetal tissues, with maternal-to-fetal transfer ratios influenced by cytochrome P450 activity and biotransformation rates .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s endocrine-disrupting effects?
this compound acts as a thyroid hormone receptor (TRβ) antagonist, with a receptor inhibition concentration (RIC₂₀) of 10⁻⁷ M. Molecular docking simulations reveal competitive binding at TRβ’s ligand-binding domain, disrupting hormone signaling . Additionally, it exhibits estrogen receptor (ERα) antagonism, potentially altering transcriptional activity in hormone-sensitive tissues.
Q. How does this compound induce developmental neurotoxicity in human neuronal models?
In NT2 neuronal precursor cells, this compound inhibits migration at non-cytotoxic concentrations (IC₅₀ = 15 µM), primarily via oxidative stress and rho/ROCK pathway activation. Co-application of antioxidants like N-acetylcysteine (NAC) only partially mitigates toxicity, suggesting sulfone-specific mechanisms distinct from parent fipronil . This aligns with its higher potency in SH-SY5Y neuroblastoma models .
Q. What experimental models are suitable for studying transgenerational toxicity of this compound?
Fish models exposed to this compound show transgenerational thyroid disruption, with reduced thyroxine (T4) levels in offspring linked to maternal transfer. LC-MS/MS analysis of egg and larval tissues, combined with behavioral assays (e.g., motor coordination tests), can quantify multigenerational effects . Rodent studies further validate placental transfer using maternal-fetal pharmacokinetic profiling .
Q. How can biotic degradation pathways for this compound be optimized in contaminated environments?
Bacillus megaterium strain E1 and Aspergillus glaucus AJAG1 metabolize this compound via oxidative enzymes (e.g., cytochrome P450). Bioremediation strategies should monitor sulfone-to-sulfoxide conversion rates using GC-MS or HPLC-MS/MS, with enzyme activity assays (e.g., laccase/peroxidase quantification) to assess degradation efficiency .
Q. Methodological Considerations
- Data Contradictions : Discrepancies in toxicity thresholds (e.g., EC₅₀ values for Daphnia magna: 4.5 µg/L for sulfone vs. 190 µg/L for fipronil ) may arise from matrix effects in bioassays. Validate results using multiple endpoints (e.g., reporter gene assays and oxidative stress markers) .
- Sample Preparation : For tissue samples, employ matrix-matched calibration and internal standards (e.g., sorafenib) to correct ion suppression in LC-MS/MS .
- Ethical Models : Use OECD-compliant protocols for in vivo studies, prioritizing non-invasive biomarkers (e.g., urinary sulfone detection via LC-TOF) to minimize animal use .
Properties
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyl)pyrazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2F6N4O2S/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)27(25,26)12(18,19)20/h1-2H,22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHZJDKSVUTELU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)(=O)C(F)(F)F)N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl2F6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074750 | |
Record name | Fipronil sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120068-36-2 | |
Record name | Fipronil sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120068-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fipronil sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120068362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fipronil sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyl)pyrazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FIPRONIL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7T0T1PQ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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